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Compound of Interest

Compound Name: Tilfrinib

Cat. No.: B611377

Tilfrinib Kinase Assay Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of Tilfrinib in
kinase assays. Detailed troubleshooting guides and frequently asked questions (FAQSs) are
presented in a question-and-answer format to address specific experimental challenges.

Tilfrinib Kinase Selectivity Profile

Tilfrinib (also known as ONO-7475) is a potent inhibitor of Breast Tumor Kinase (Brk), also
known as Protein Tyrosine Kinase 6 (PTK®6), with an IC50 value of approximately 3.15 nM.
While it is reported to be highly selective, profiling against a panel of 60 tyrosine kinases has
identified several off-target kinases. At a concentration of 100 nM, Tilfrinib inhibited 8 of the 60
kinases by more than 50%. The primary off-targets identified are AXL and MER, members of
the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

Quantitative Kinase Inhibition Data for Tilfrinib (ONO-
7475)

The following table summarizes the inhibitory activity of Tilfrinib against its primary target
(Brk/PTK®6) and key off-target kinases. This data is compiled from cell-based and biochemical
assays.
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Kinase Target IC50 (nM) Assay Type Reference
Brk (PTK6) 3.15 Biochemical [1112]1[3]
AXL 0.7 Cell-based [41[1][2][3]
MER 1.0 Cell-based [2][3]
FLT3 147 Cell-based

TYRO3 Data not available Cell-based [4][1]
TrkB Data not available Cell-based [4111]
EphB2 Data not available Cell-based [41[1]
PDGFRA Data not available Cell-based [41[1]
TrkA Data not available Cell-based [4111]
TrkC Data not available Cell-based [41[1]

Note: Specific IC50 values for TYRO3, TrkB, EphB2, PDGFRA, TrkA, and TrkC were not
publicly available in the reviewed literature, though they were identified as being inhibited by
>50% at 100 nM.

Signaling Pathway Considerations

Tilfrinib's on-target activity against Brk and its significant off-target activity against AXL and
MER can impact multiple signaling pathways involved in cell proliferation, survival, and
migration. Researchers should consider these pathways when interpreting experimental
results.
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Potential Signaling Pathways Affected by Tilfrinib
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Caption: Tilfrinib's on-target and off-target inhibition pathways.

Experimental Protocols

Detailed methodologies for common kinase assays are provided below. These can be adapted
for use with Tilfrinib.

Adapta™ Universal Kinase Assay (TR-FRET)

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)
immunoassay that detects the formation of ADP, a common product of kinase reactions.

Principle: A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer
are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to
a decrease in the TR-FRET signal.

General Protocol:
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e Reaction Setup: In a suitable microplate, add the kinase, substrate, ATP, and varying
concentrations of Tilfrinib.

 Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60
minutes).

o Detection: Add the Adapta™ detection solution containing the Eu-labeled anti-ADP antibody,
Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction.

e Equilibration: Incubate for 15-30 minutes at room temperature.

o Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at 665 nm and 620 nm with excitation at 340 nm.

o Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot against the Tilfrinib
concentration to determine the IC50 value.

Adapta™ Kinase Assay Workflow

Prepare kinase reaction mix Incubate at RT Add Adapta™ detection mix Incubate at RT "
Klnase‘ substrate, ATP, Tilrinib) | > ((&g,, 60 min) L GEU—Ab, AF647-tracer, EDTA) (15-30 min) REEEIRHARE EHE] s 22 2 (1CR0)
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Caption: Workflow for the Adapta™ Universal Kinase Assay.

Fluorescence Polarization (FP) Kinase Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule
upon binding to a larger molecule.

Principle: A fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody.
The product of the kinase reaction (unlabeled phosphopeptide) competes with the tracer for
antibody binding, leading to a decrease in fluorescence polarization.

General Protocol:
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o Kinase Reaction: Perform the kinase reaction as described for the Adapta™ assay.
e Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

o Detection: Add a mixture of the phosphospecific antibody and the fluorescently labeled tracer
peptide.

 Incubation: Incubate to allow binding to reach equilibrium.
o Measurement: Read the fluorescence polarization on a suitable plate reader.

» Data Analysis: Plot the change in millipolarization (mP) units against the Tilfrinib
concentration to determine the 1C50.

Troubleshooting Guide

Q1: My IC50 value for Tilfrinib against Brk is significantly higher than the reported 3.15 nM.

e Al: Check ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like
Tilfrinib is highly dependent on the ATP concentration in the assay. A higher ATP
concentration will lead to a higher apparent IC50. Ensure your ATP concentration is at or
below the Km for the kinase.

o A2: Verify Enzyme Activity: The specific activity of your Brk enzyme preparation may be
lower than expected. Confirm the enzyme's activity using a control substrate and a known
inhibitor.

e A3: Review Assay Conditions: Ensure that the buffer components (e.g., pH, salt
concentration, detergents) are optimal for Brk activity and do not interfere with Tilfrinib.

e A4: Solubility of Tilfrinib: Tilfrinib is soluble in DMSO. Ensure that the final DMSO
concentration in your assay is consistent across all wells and is not affecting enzyme activity.

Q2: | am seeing significant inhibition of a kinase that is not a known off-target of Tilfrinib.

» Al: Consider Assay Artifacts: Some compounds can interfere with the detection method. For
fluorescence-based assays, check for autofluorescence or quenching by Tilfrinib at the
concentrations used. Run a control without the kinase to assess this.
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e A2: Promiscuous Inhibition: At high concentrations, many kinase inhibitors can exhibit non-
specific inhibition. Determine if the inhibition is dose-dependent and if the IC50 is
significantly higher than for known targets.

o A3: Purity of Tilfrinib: Verify the purity of your Tilfrinib sample, as impurities could be
responsible for the observed off-target activity.

Q3: My assay results show high variability between replicate wells.

e Al: Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small
volumes of enzyme, inhibitor, and ATP.

e A2: Incomplete Mixing: Mix the contents of the wells thoroughly after each addition, but avoid
introducing bubbles.

o A3: Plate Edge Effects: Temperature and evaporation gradients can occur at the edges of
the plate. Avoid using the outermost wells for critical measurements or ensure proper plate
sealing and incubation.

e A4: Reagent Stability: Ensure that all reagents, particularly the kinase and ATP, have been
stored correctly and have not undergone multiple freeze-thaw cycles.

Click to download full resolution via product page

Caption: Logic diagram for troubleshooting common kinase assay issues.
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Frequently Asked Questions (FAQSs)

Q: What is the primary on-target for Tilfrinib? A: The primary target of Tilfrinib is Breast Tumor
Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK®6).

Q: What are the most potent known off-targets for Tilfrinib? A: The most potent known off-
targets are AXL and MER, with IC50 values of 0.7 nM and 1.0 nM, respectively, in cell-based
assays.

Q: How was the off-target profile of Tilfrinib determined? A: The off-target profile was
determined by screening Tilfrinib (as ONO-7475) against a panel of 60 tyrosine kinases in a
cell-based assay.

Q: Should I be concerned about the off-target effects of Tilfrinib in my cell-based experiments?
A: Yes, especially if your cells express high levels of AXL or MER. The potent inhibition of these
kinases by Tilfrinib could lead to biological effects that are independent of its action on Brk. It

Is recommended to assess the expression levels of AXL and MER in your experimental system.

Q: Can | use Tilfrinib as a selective Brk inhibitor? A: While Tilfrinib is potent against Brk, its
high potency against AXL and MER means it cannot be considered a completely selective Brk
inhibitor, especially in cellular contexts where AXL and MER are expressed. The interpretation
of results should account for the inhibition of these off-targets.

Q: Where can | find more detailed information on the kinase selectivity screen of Tilfrinib
(ONO-7475)? A: The detailed kinase selectivity data can be found in the supplementary
materials of the publication by Okura et al. in Clinical Cancer Research, 2020.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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